molecular formula C6H3Cl2NO4S B3034344 2-Chloro-3-nitrobenzenesulfonyl chloride CAS No. 15945-25-2

2-Chloro-3-nitrobenzenesulfonyl chloride

Cat. No.: B3034344
CAS No.: 15945-25-2
M. Wt: 256.06 g/mol
InChI Key: XVHPRYPYHDUEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitrobenzenesulfonyl chloride (CNBC) is an organosulfur compound that is widely used in organic synthesis and laboratory experiments. It is a white crystalline solid with a melting point of 166˚C and is soluble in most organic solvents. CNBC is an important building block for the synthesis of a variety of organic compounds, such as amines, esters, and amides. It is also used as a reagent for the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Scientific Research Applications

Green Synthesis of 3-Nitrobenzenesulfonyl Chloride A study by Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, a reactive dye intermediate. This method significantly reduced acidic waste gas and wastewater by 40% and achieved a product yield of 89.80% (Chen Zhong-xiu, 2009).

Synthesis of Pesticides Du et al. (2005) reported the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride as useful in the preparation of key intermediates for pesticides, specifically for herbicidal j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).

Pharmaceutical Intermediate Li et al. (2012) found that the reaction between a certain compound and 3-nitrobenzenesulfonyl chloride resulted in a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, Liuxue Zhang, 2012).

Solid-Phase Synthesis Fülöpová and Soural (2015) discussed how polymer-supported benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in various chemical transformations (Veronika Fülöpová, M. Soural, 2015).

Preparation of Azo Dyes Kraska et al. (1999) used 2-Chloro-5-nitrobenzenesulphonic-1 acid, related to 2-Chloro-3-nitrobenzenesulfonyl chloride, in the synthesis of several reactive dyes, investigating their spectroscopic and application properties (J. Kraska, Z. Boruszczak, B. Łandwijt, 1999).

Safety and Hazards

2-Chloro-3-nitrobenzenesulfonyl chloride is classified as a dangerous compound. It can cause severe skin burns and eye damage . It is also harmful if swallowed . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making 2-Chloro-3-nitrobenzene-1-sulfonyl chloride a valuable tool in proteomics research .

Cellular Effects

The effects of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride on cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Chloro-3-nitrobenzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amino groups in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the target and context. Furthermore, the nitro group in the compound can participate in redox reactions, potentially leading to changes in gene expression and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can hydrolyze slowly in the presence of moisture. Over time, this degradation can reduce its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where prolonged exposure can lead to cumulative modifications of cellular proteins .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

2-Chloro-3-nitrobenzene-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-3-nitrobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific transporters can facilitate the uptake of the compound into cells, while interactions with intracellular proteins can determine its subcellular distribution .

Subcellular Localization

The subcellular localization of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on target proteins. These localization patterns are crucial for understanding the functional outcomes of the compound’s interactions within the cell .

Properties

IUPAC Name

2-chloro-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHPRYPYHDUEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-nitrobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitrobenzenesulfonyl chloride
Reactant of Route 3
2-Chloro-3-nitrobenzenesulfonyl chloride
Reactant of Route 4
2-Chloro-3-nitrobenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-nitrobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-nitrobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.